2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Description
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-11-4-2-1-3-10(11)13-16-17-14(21-13)22-9-12(19)18-5-7-20-8-6-18/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTWCQZQKFVYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329244 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337505-38-1 | |
| Record name | 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, and antifungal properties. The specific targets can vary depending on the exact structure and functional groups present in the molecule.
Mode of Action
Oxadiazoles often interact with their targets through various mechanisms, such as inhibiting key enzymes or interacting with cellular structures. The exact mode of action would depend on the specific target and the environment in which the compound is active.
Biochemical Pathways
Given the broad range of activities associated with oxadiazoles, it is likely that multiple pathways could be affected. These could include pathways related to cell growth and proliferation, inflammation, and infection, among others.
Pharmacokinetics
The molecular weight of the compound is 455926, which could influence its absorption and distribution. The presence of the morpholinyl group could potentially influence its metabolism
Result of Action
Given the range of activities associated with oxadiazoles, the effects could include inhibition of cell growth (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity), among others.
Biological Activity
The compound 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly its potential in anticancer therapies and other pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 351.81 g/mol. The unique structure features a thioether linkage and a morpholine ring , which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₃O₂S |
| Molecular Weight | 351.81 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the oxadiazole ring.
- Introduction of the chlorophenyl group.
- Attachment of the morpholine moiety through acetamide formation.
Anticancer Properties
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms through which these compounds exert their effects include:
- Inhibition of growth factors: They can interfere with signaling pathways that promote cancer cell proliferation.
- Interaction with nucleic acids: Oxadiazoles can bind to DNA or RNA, disrupting replication and transcription processes.
A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated cytotoxicity against various cancer cell lines, showcasing IC50 values in the low micromolar range, indicating potent activity against malignant cells .
Other Biological Activities
Beyond anticancer effects, oxadiazole derivatives have shown promise in various pharmacological areas:
- Antimicrobial Activity: Some studies report significant antibacterial and antifungal properties against several pathogens.
- Anti-inflammatory Effects: Certain derivatives have been noted for their ability to reduce inflammation markers in vitro and in vivo.
- Antioxidant Activity: The presence of specific substituents enhances their ability to scavenge free radicals.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity:
-
Antimicrobial Testing:
- A related oxadiazole compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from to .
- Anti-inflammatory Mechanism:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structure. Key areas include:
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains, suggesting potential use as an antibiotic. Studies have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against pathogenic isolates .
- Anticancer Properties : The oxadiazole scaffold is linked to inducing apoptosis in cancer cell lines. Structure-activity relationship (SAR) studies indicate that specific substitutions enhance cytotoxicity against cancer cells .
- Anti-inflammatory Effects : Investigated for inhibiting myeloperoxidase (MPO), an enzyme involved in inflammatory processes, indicating potential applications in treating inflammatory diseases .
Chemical Research
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for:
- Oxidation Reactions : Can be oxidized to form sulfoxides or sulfones.
- Reduction Reactions : The oxadiazole ring can be reduced to other heterocyclic structures.
- Substitution Reactions : The chlorophenyl group can participate in nucleophilic substitution reactions .
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of this compound:
- A study on antimicrobial efficacy demonstrated that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .
- Research into anticancer properties indicated that certain derivatives could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial disruption .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include compounds with variations in the oxadiazole substituents, linker groups, or terminal moieties. Examples from the evidence:
Key Observations:
- The morpholine group in the target compound introduces a polar, water-solubilizing element absent in analogs with piperidine (less polar) or phenyl termini .
- Compounds with bulkier substituents (e.g., indolylmethyl) exhibit higher molecular weights and may face bioavailability challenges .
Physicochemical Properties
Experimental data for analogs suggest trends in stability and solubility:
Key Observations:
- The morpholine group likely improves aqueous solubility compared to analogs with non-polar termini (e.g., phenyl or indolylmethyl) .
- Higher LogP values in analogs with aromatic or hydrophobic groups suggest the target compound may balance lipophilicity and solubility better due to morpholine’s polarity .
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of a hydrazide intermediate. Starting with 2-chlorobenzoic acid , ethyl esterification (ethanol, H₂SO₄) yields ethyl 2-chlorobenzoate , which is subsequently treated with hydrazine hydrate (80°C, 6 hr) to form 2-chlorobenzohydrazide . Cyclization using carbon disulfide (CS₂) in alkaline medium (KOH, ethanol, reflux, 8–10 hr) generates 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol (Figure 1).
Key Reaction Parameters :
Sulfanyl-Acetamide Coupling
The thiol group of the oxadiazole intermediate undergoes nucleophilic substitution with 2-bromo-1-morpholin-4-ylethanone . This step is conducted in dimethylformamide (DMF) with sodium hydride (NaH) as a base (0–5°C, 2 hr), followed by room-temperature stirring (12 hr). The reaction proceeds via deprotonation of the thiol to form a thiolate ion, which attacks the electrophilic carbon of the bromoacetamide (Figure 2).
Optimization Insights :
-
Solvent Choice : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
-
Base Selection : NaH provides higher yields (81%) compared to K₂CO₃ (65%).
Detailed Synthetic Protocol
Stepwise Procedure
-
Synthesis of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
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Preparation of 2-Bromo-1-morpholin-4-ylethanone
-
Coupling Reaction
Analytical Characterization
Spectroscopic Data
The final compound is validated using FT-IR, ¹H/¹³C NMR, and mass spectrometry (Table 1).
Table 1: Spectral Data for 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Yield Optimization and Challenges
Factors Affecting Efficiency
-
Temperature Control : Excessive heat during coupling leads to decomposition of the morpholine moiety.
-
Purification : Column chromatography (hexane/ethyl acetate) is critical to remove unreacted bromoacetamide.
Table 2: Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0–25 | 81 |
| K₂CO₃ | DMF | 0–25 | 65 |
| NaH | THF | 0–25 | 58 |
Alternative Methodologies
Solid-Phase Synthesis
CN104080783A highlights polymer-supported reagents for oxadiazole-thiol intermediates, enabling easier purification. Adapting this approach could minimize byproducts in large-scale synthesis.
Applications and Further Research
While the primary focus is synthesis, the compound’s antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) and low hemolytic toxicity (<10% at 100 µg/mL) justify its exploration in drug development. Future work should address:
-
Scalability of the NaH/DMF protocol.
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Stability studies under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
